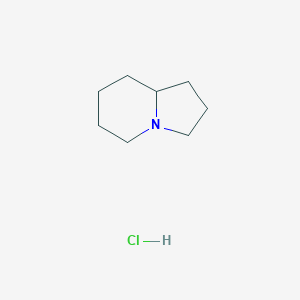

Octahydroindolizinehydrochloride

Description

Overview of Indolizine (B1195054) and Indolizidine Scaffolds in Organic Synthesis

Indolizine, a structural and chemical isomer of indole (B1671886), is a fused heterocyclic compound consisting of a five-membered and a six-membered ring with a bridging nitrogen atom. derpharmachemica.com This N-fused aromatic system is isoelectronic with indole and shares structural similarities with purines. derpharmachemica.com The indolizine core is considered a "privileged scaffold" in medicinal chemistry and has garnered significant attention in modern organic synthesis. derpharmachemica.comderpharmachemica.com This interest stems from its presence in numerous natural alkaloids, particularly those isolated from the skin extracts of Neotropical frogs. derpharmachemica.comderpharmachemica.com

The unique structural features of the indolizine nucleus, such as its π-electron-rich architecture, aromaticity, planarity, and site for protonation, make it a versatile platform for synthetic modifications. derpharmachemica.comderpharmachemica.com Common synthetic strategies to construct the aromatic indolizine framework include the Tschitschibabin reaction, 1,3-dipolar cycloadditions, intramolecular cyclization, and cyclo-isomerization transformations. derpharmachemica.com

Partially or completely reduced indolizine analogs, known as indolizidines (octahydroindolizines), are also of great importance. These saturated scaffolds are fundamental to the structure of many biologically active natural products and their unnatural derivatives. derpharmachemica.com The indolizidine and the related quinolizidine (B1214090) moieties are core structures in several biologically active compounds, including the anticancer agent camptothecin. mdpi.com The development of efficient and scalable synthetic methods for these scaffolds is an active area of research. mdpi.comrsc.org

Historical Development of Octahydroindolizine (B79230) Chemistry

The history of indolizine chemistry dates back to 1890 when the Italian chemist Angeli first reported the preparation of an imine-anhydride of pyrroylpyruvic acid and proposed the name "pyrindole" for the unsaturated parent base. jbclinpharm.org However, it was not until 1912 that Scholtz accomplished the first synthesis of this compound. jbclinpharm.orgjbclinpharm.org He treated 2-methylpyridine (B31789) with acetic anhydride (B1165640) at high temperatures to produce what he termed "picolide." jbclinpharm.orgjbclinpharm.org Acid hydrolysis of this product yielded a crystalline solid with weak basic properties. jbclinpharm.orgjbclinpharm.org

Observing that this new compound exhibited reactions characteristic of pyrroles and indoles and shared the same empirical formula as indole (C8H7N), Scholtz correctly assigned it a pyrrolopyridine structure. jbclinpharm.orgjbclinpharm.org He initially named it "pyrrocoline" but later adopted Angeli's suggested name, "pyrindole." jbclinpharm.orgjbclinpharm.org

The synthesis of indolizine derivatives through 1,3-dipolar cycloaddition was first demonstrated by Boekelheide and Fahrenholtz in 1961. jbclinpharm.org This method, which involves the reaction of pyridinium (B92312) ylides with dipolarophiles, has become a cornerstone in the synthesis of a wide variety of indolizine and, by extension, octahydroindolizine derivatives. The development of enantioselective strategies for preparing indolizidine derivatives has further expanded the scope of this important class of heterocycles. jbclinpharm.orgrsc.org

Significance of Saturated Nitrogen Heterocycles as Molecular Frameworks

Saturated nitrogen heterocycles are ubiquitous and fundamentally important molecular frameworks in the fields of medicinal and materials chemistry. openmedicinalchemistryjournal.comnih.govrsc.org Their prevalence is highlighted by the fact that approximately 59% of small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle, making them the most significant class of privileged structures. openmedicinalchemistryjournal.com These ring systems are integral components of a vast array of natural products, including vitamins, hormones, and antibiotics, as well as numerous synthetic pharmaceuticals, agrochemicals, and dyes. openmedicinalchemistryjournal.comijcaonline.org

The significance of saturated nitrogen heterocycles lies in their structural diversity and their ability to engage in a wide range of intermolecular interactions. The presence of one or more nitrogen atoms within the ring imparts specific physicochemical properties, such as basicity and the capacity to form hydrogen bonds, which are crucial for molecular recognition and biological activity. nih.gov The compact and conformationally defined nature of these scaffolds provides a robust platform for the precise spatial arrangement of functional groups, enabling the optimization of interactions with biological targets. openmedicinalchemistryjournal.com

The development of novel synthetic methodologies for the construction of saturated nitrogen heterocycles continues to be an active area of research, driven by the enduring demand for new therapeutic agents and functional materials. nih.govnih.gov

Structure

2D Structure

Properties

Molecular Formula |

C8H16ClN |

|---|---|

Molecular Weight |

161.67 g/mol |

IUPAC Name |

1,2,3,5,6,7,8,8a-octahydroindolizine;hydrochloride |

InChI |

InChI=1S/C8H15N.ClH/c1-2-6-9-7-3-5-8(9)4-1;/h8H,1-7H2;1H |

InChI Key |

KUJVXUKPCYBYFQ-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN2CCCC2C1.Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Octahydroindolizine Derivatives

Strategies for Construction of the Octahydroindolizine (B79230) Core

The construction of the octahydroindolizine skeleton is a key challenge in organic synthesis, and a variety of robust methods have been established to achieve this goal. These strategies range from cyclization reactions of linear precursors to more complex cascade and cycloaddition methodologies.

Olefin Metathesis-Based Approaches to Saturated Indolizidines

Ring-closing metathesis (RCM) has become a powerful tool for the formation of cyclic and macrocyclic structures, including saturated indolizidines. sigmaaldrich.comorganic-chemistry.org This method typically involves the intramolecular cyclization of an acyclic diene precursor catalyzed by transition metal carbene complexes, such as those developed by Grubbs and Schrock. wikipedia.orgfiveable.meuwindsor.ca The driving force for the reaction is often the formation of a volatile alkene byproduct, such as ethene, which shifts the equilibrium towards the desired cyclic product. organic-chemistry.org

The success of RCM in synthesizing indolizidine derivatives lies in its high functional group tolerance and the ability to form rings of various sizes. organic-chemistry.orguwindsor.ca Both first and second-generation Grubbs catalysts, as well as Schrock's molybdenum catalysts, have been successfully employed in the synthesis of indolizidinones and related bicyclic lactams, which are precursors to octahydroindolizines. acs.orgnih.gov For instance, bicyclic 1-aza-2-oxo ring systems can be synthesized from appropriate olefinic precursors derived from L-pyroglutamic acid using Grubbs olefin metathesis. acs.org

The choice of catalyst can be crucial. Schrock catalysts, which are molybdenum-based, are known for their high activity, while Grubbs catalysts, which are ruthenium-based, often exhibit greater tolerance to a wider range of functional groups and are less sensitive to air and moisture. wikipedia.orgfiveable.me The second-generation Grubbs catalysts, featuring an N-heterocyclic carbene (NHC) ligand, show increased activity and are effective for the cyclization of even sterically hindered dienes. cmu.edu

Table 1: Olefin Metathesis Catalysts in Heterocycle Synthesis

| Catalyst Type | Metal Center | Key Characteristics | Typical Applications |

| Schrock Catalyst | Molybdenum | High activity, sensitive to functional groups and air. fiveable.mechempedia.info | Ring-opening metathesis polymerization (ROMP), cyclization of less functionalized substrates. fiveable.me |

| First-Generation Grubbs Catalyst | Ruthenium | Good stability, tolerant to many functional groups. wikipedia.org | General ring-closing metathesis. |

| Second-Generation Grubbs Catalyst | Ruthenium | Higher activity than first-generation, increased stability, broad substrate scope. organic-chemistry.orgcmu.edu | Synthesis of complex and sterically hindered heterocycles. cmu.edu |

| Hoveyda-Grubbs Catalyst | Ruthenium | High stability, catalyst can be recovered and reused. | Various metathesis reactions including RCM and cross-metathesis. nih.gov |

Cycloaddition Reactions for Octahydroindolizine Framework Formation

Cycloaddition reactions offer a convergent and efficient approach to the octahydroindolizine framework by rapidly assembling the bicyclic core from simpler components.

One of the most versatile methods for the synthesis of indolizines and their reduced forms is the 1,3-dipolar cycloaddition of pyridinium (B92312) ylides with various dipolarophiles, such as alkenes and alkynes. This reaction typically proceeds via a [3+2] cycloaddition mechanism to form a tetrahydroindolizine intermediate, which can then be aromatized or further reduced to the desired octahydroindolizine. The reaction is often carried out in a one-pot fashion from α-halocarbonyl compounds, pyridines, and electron-deficient alkenes.

Various catalysts and reaction conditions have been developed to promote this transformation. For example, copper-catalyzed aerobic decarboxylative cycloaddition provides a route to diversified indolizine (B1195054) derivatives. This method involves the in situ generation of a pyridinium ylide, which then undergoes cycloaddition. The use of ionic liquids like [Omim]Br has also been shown to promote the reaction through noncovalent interactions, leading to high yields. Furthermore, Rh(II)-catalyzed 1,3-dipolar cycloaddition reactions have been utilized to prepare functionalized tetrahydroindolizine derivatives.

The [3+2] annulation of pyridinium ylides with various dipolarophiles is a cornerstone for constructing the indolizine skeleton. This approach allows for the expeditious assembly of the bicyclic system. The reaction involves the generation of a pyridinium ylide, a 1,3-dipole, which then reacts with an alkene or alkyne. The regioselectivity of the cycloaddition can often be controlled by the nature of the substituents on both the ylide and the dipolarophile.

For example, the reaction of pyridinium ylides with 1-chloro-2-nitrostyrenes has been developed to synthesize indolizine derivatives. Palladium catalysis has been employed to achieve regioselective [3+2] annulation of N-methyl pyridinium ylides with alkenes at unactivated positions, providing access to 3-unsubstituted indolizine derivatives. A self-[3+2] annulation reaction of pyridinium salts has also been reported for the synthesis of N-indolizine-substituted pyridine-2(1H)-ones under mild, catalyst-free conditions. Additionally, the [3+2] annulation of gem-difluoroalkenes with pyridinium ylides offers a route to functionalized 2-fluoroindolizines using ambient air as the oxidant. acs.org

Table 2: Examples of [3+2] Annulation for Indolizine Synthesis

| Ylide Precursor | Dipolarophile | Catalyst/Conditions | Product Type |

| Pyridinium Salt | 1-Chloro-2-nitrostyrene | Base | Substituted Indolizines |

| N-methyl Pyridinium Ylide | Alkene | Palladium catalyst | 3-unsubstituted Indolizines |

| Pyridinium Salt | (self-annulation) | Mild, catalyst-free | N-indolizine-substituted pyridine-2(1H)-ones |

| Pyridinium Ylide | gem-Difluoroalkene | Ambient air (oxidant) | 2-Fluoroindolizines acs.org |

Cascade and Domino Annulation Methodologies

Cascade reactions, also known as domino or tandem reactions, are chemical processes where multiple bond-forming events occur in a single synthetic operation without isolating the intermediates. nih.gov These reactions are highly atom-economical and efficient for the construction of complex molecular architectures like the octahydroindolizine framework.

An example of a domino process for indolizine synthesis involves the Willgerodt-Kindler reaction conditions, where butanone side chains on arenes or heteroarenes are transformed into annulated thieno[3,2-b]thiophenes through a domino redox process. While not directly forming octahydroindolizine, this illustrates the power of domino reactions in heterocycle synthesis. More specifically for indolizines, cascade reactions can be initiated by an intermolecular reaction followed by a series of intramolecular cyclizations to build the final product.

Dehydrative Annulation Strategies for Octahydroindolizine Framework

A dehydrative annulation strategy has been successfully employed for the construction of the octahydroindolizine framework. nih.govCurrent time information in Bangalore, IN. This approach involves an intramolecular ring closure under Mitsunobu-type reaction conditions. nih.govCurrent time information in Bangalore, IN. Specifically, a piperidine (B6355638) intermediate, such as (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol, can be treated with triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) to induce an intramolecular dehydrative annulation. nih.gov This process proceeds smoothly to yield the target octahydroindolizin-6-ol (B12939325) derivative in good yield. nih.gov

This strategy proved successful in a system where it was previously reported to fail, highlighting the subtle electronic and steric effects that can influence the outcome of such cyclizations. nih.gov The starting materials for this synthesis can be derived from commercially available chiral compounds like (S)-epichlorohydrin. nih.govCurrent time information in Bangalore, IN.

Table 3: Dehydrative Annulation for Octahydroindolizin-6-ol

| Starting Material | Reagents | Product | Yield |

| (3R, 6S)-6-(3-hydroxypropyl)piperidin-3-ol | PPh₃, DEAD in dry THF | (6R,8aS)-octahydroindolizin-6-ol | 72% nih.gov |

Radical Cyclization and Cross-Coupling Approaches

Radical cyclization and cross-coupling reactions represent a powerful strategy for the formation of carbon-carbon and carbon-heteroatom bonds in a convergent manner. These methods offer alternative bond disconnections compared to traditional polar reactivity. In the context of octahydroindolizine synthesis, radical-based approaches can provide efficient access to the core structure.

One notable example involves a microwave-promoted cascade reaction that utilizes an iminyl radical cyclization. This specific methodology has been successfully applied to synthesize the indolizidine core of Virosinine A. nih.gov The key steps of this cascade include a 5-exo-trig iminyl radical cyclization, followed by thiyl radical elimination and an intramolecular imine alkylation. The resulting bicyclic iminium ion is then stereoselectively reduced to yield the indolizidine core. nih.gov While this example focuses on the indolizidine core, the principles are applicable to the broader family of related saturated nitrogen heterocycles, including octahydroindolizine.

Recent advancements in radical chemistry, such as doubly decarboxylative coupling, allow for the cross-coupling of two different carboxylic acids to form a new carbon-carbon bond, releasing two molecules of carbon dioxide. youtube.com This type of radical cross-coupling simplifies synthetic design by enabling the direct combination of readily available building blocks. youtube.com

| Radical Reaction Type | Key Features | Application Example | Reference |

| Iminyl Radical Cyclization | Microwave-promoted cascade, 5-exo-trig cyclization | Synthesis of the indolizidine core of Virosinine A | nih.gov |

| Doubly Decarboxylative Coupling | Radical-radical cross-coupling of carboxylic acids | General C-C bond formation | youtube.com |

Transition Metal-Catalyzed Syntheses

Transition metal catalysis has become an indispensable tool in modern organic synthesis, offering a wide range of transformations with high efficiency and selectivity. Catalysts based on rhodium, copper, and palladium have been extensively explored for the synthesis of indolizine and its reduced derivatives.

Rhodium(III) catalysis, particularly utilizing pentamethylcyclopentadienyl (Cp*) rhodium complexes, has emerged as a powerful method for C-H bond functionalization. nih.gov These reactions often proceed under mild conditions with low catalyst loadings and exhibit broad functional group tolerance. nih.gov Carboxylic acids have been shown to be effective directing groups for Rh(III)-catalyzed intramolecular Heck-type reactions, leading to the formation of various heterocyclic structures. nih.gov

In the synthesis of N-heterocycles, Rh(III)-catalyzed C-H activation has been used to construct complex molecular architectures. nih.gov The modification of the cyclopentadienyl (B1206354) ligand on the rhodium catalyst can significantly influence the chemo- and regioselectivity of the reaction. nih.gov For instance, Rh(III)-catalyzed C-H activation/annulation of N-iminopyridinium ylides with alkynes provides access to isoquinolone derivatives through N-N bond cleavage. rsc.org These strategies highlight the potential of Rh(III) catalysis for the construction of the octahydroindolizine skeleton from appropriately substituted precursors.

| Rhodium Catalyst System | Reaction Type | Key Features | Reference |

| [RhCpCl2]2 / Cu(OAc)2 | Intramolecular Heck-type reaction | Carboxylic acid as directing group | nih.gov |

| CpRh(III) complexes | C-H activation/annulation | Low catalyst loading, mild conditions | nih.govrsc.org |

Copper catalysis offers a cost-effective and versatile platform for the synthesis of indolizine derivatives. A variety of copper-catalyzed reactions have been developed, including those that lead to partially or fully reduced indolizine scaffolds.

A synergistic Cu/Ir catalysis has been employed for the highly diastereo- and enantioselective synthesis of 2,3-fused indolizine derivatives. rsc.org This method proceeds via a cascade allylation/Friedel-Crafts type reaction, allowing for the construction of four different stereoisomers with excellent stereocontrol. rsc.org Copper(II)-catalyzed cascade reactions of pyridine (B92270), α-acylmethylbromide, and maleic anhydride (B1165640) have been developed for the one-pot synthesis of 1-bromoindolizines. nih.gov This process involves a 1,3-dipolar cycloaddition, oxidative decarboxylation, and dehydrogenative bromination. nih.gov

Furthermore, copper-catalyzed oxidative cross-coupling/cyclization of 2-(pyridin-2-yl)acetate derivatives with simple olefins provides a direct route to 1,3-di- and 1,2,3-trisubstituted indolizines. nih.gov Other approaches include the use of click chemistry to generate 1,2,3-triazoles as precursors for indolizine synthesis and the copper-catalyzed cyclization of gem-difluoroalkenes with 2-(pyridin-2-yl)acetate derivatives. digitellinc.comrsc.org The asymmetric propargylation of indolizines using copper catalysis has also been reported, installing a useful terminal alkyne handle for further diversification. nih.gov

| Copper Catalyst System | Reaction Type | Substrates | Product Type | Reference |

| Synergistic Cu/Ir | Cascade allylation/Friedel-Crafts | Azomethine ylides and allylic carbonates | 2,3-fused indolizines | rsc.org |

| Copper(II) chloride | Three-component cascade | Pyridine, α-acylmethylbromide, maleic anhydride | 1-bromoindolizines | nih.gov |

| Copper/I2 | Oxidative cross-coupling/cyclization | 2-(pyridin-2-yl)acetates and olefins | 1,3-di- and 1,2,3-trisubstituted indolizines | nih.gov |

| Copper catalyst | Asymmetric propargylation | Indolizines and propargyl phosphates | C1- or C3-propargylated indolizines | nih.gov |

Palladium catalysis is widely used for the construction of heterocyclic systems through intramolecular cyclization and cross-coupling reactions. The aza-Wacker-type cyclization, for example, is a prominent palladium-catalyzed transformation for forming C-N bonds. nih.govrsc.org

An efficient synthesis of 1,3-disubstituted indolizines has been developed through a palladium-catalyzed cross-coupling/cycloisomerization of 3-(2-pyridyl) propargyl carbonates with organoboronic acids. rsc.org The proposed mechanism involves the formation of an allenyl pyridine intermediate, which then undergoes cyclization. rsc.org Palladium-catalyzed aminocyclization-Heck-type coupling cascades have also been utilized to prepare dehydrotryptophan derivatives from o-alkynylaniline derivatives and methyl α-aminoacrylate. nih.gov These cascade reactions combine a nucleophilic addition to an unsaturated system with a cross-coupling reaction. nih.gov The intramolecular cyclization of indole (B1671886) 2-carboxamide (B11827560) derivatives catalyzed by palladium can lead to the formation of β-carbolinones or spiro-compounds, with the regioselectivity being a key aspect of the reaction design. researchgate.net

| Palladium Catalyst System | Reaction Type | Key Features | Reference |

| Pd(II) catalyst | Intramolecular aza-Wacker-type cyclization | Oxygen as the terminal oxidant, forms C-N bond | nih.govrsc.org |

| Pd catalyst | Cross-coupling/cycloisomerization | Forms allenyl pyridine intermediate | rsc.org |

| Pd catalyst | Aminocyclization-Heck-type coupling cascade | Combines nucleophilic addition and cross-coupling | nih.gov |

Organocatalytic Approaches to Octahydroindolizine Structures

Organocatalysis provides a powerful, metal-free alternative for the synthesis of complex chiral molecules. These methods often feature operational simplicity, readily available catalysts, and low toxicity.

An enantioselective organocatalytic one-pot synthesis of pyrrolidine (B122466), hexahydropyrrolizine, and octahydroindolizine core structures has been developed starting from glycine (B1666218) esters. acs.org This strategy combines several organocatalytic reactions, including an asymmetric conjugate addition of an N-(diphenylmethylene)glycine ester to an α,β-enone, catalyzed by a chiral phase-transfer catalyst. acs.org This is followed by an intramolecular reductive amination with a Hantzsch ester, which proceeds in a stereoselective manner to furnish the octahydroindolizine core structure after subsequent hydrolysis and reductive amination steps. acs.org

One-Pot Multicomponent Reactions for Octahydroindolizines

One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates most of the atoms of the starting materials. This approach reduces the number of synthetic steps and waste generation.

A one-pot, three-component cascade reaction leading to 1-bromoindolizines has been developed using copper(II) catalysis. nih.gov Another example is an I2/CuI-promoted multicomponent reaction of pyridines, aryl methyl ketones, and electron-deficient acrylates to produce C-3 acylated indolizines. researchgate.net The key intermediate, an N-ylide, is generated in situ. researchgate.net The Hantzsch four-component condensation is a classic MCR used for the synthesis of polyhydroquinoline derivatives, which are structurally related to the indolizine core. researchgate.net This reaction typically involves an aldehyde, a β-ketoester, a diketone, and an ammonium (B1175870) salt. researchgate.net Such MCR strategies offer a streamlined approach to complex heterocyclic frameworks and are applicable to the synthesis of octahydroindolizine derivatives.

Sustainable and Catalyst-Free Synthetic Strategies

In recent years, the principles of green chemistry have spurred the development of more environmentally benign synthetic protocols. These strategies aim to reduce waste, avoid hazardous reagents, and minimize energy consumption. For the synthesis of N-heterocycles like octahydroindolizine, this has translated into a focus on solvent-free and catalyst-free reaction conditions.

While direct catalyst-free synthesis of the octahydroindolizine skeleton is an emerging area, related heterocyclic systems have been successfully constructed under such conditions. For instance, a green method for the synthesis of octahydroquinazolinones has been reported using a grindstone technique that is completely free of both solvents and catalysts. orientjchem.orgresearchgate.net This mechanochemical approach demonstrates the potential for forming complex heterocyclic structures through simple physical mixing of reactants. orientjchem.org

Similarly, solvent-free methods for the synthesis of indolizines, the aromatic precursors to octahydroindolizines, have been developed. One approach utilizes a copper catalyst under solvent-free conditions to achieve a three-component reaction, which aligns with the principles of green chemistry by enhancing the reaction rate and reducing waste. mdpi.com Another strategy involves a samarium-catalyzed C(sp³)-H bond activation to build the indolizine core from 2-alkylazaarenes and propargylic alcohols, also under solvent-free conditions. organic-chemistry.org Metal-free approaches for indolizine synthesis have also been reported, such as cascade reactions involving Michael additions, which proceed efficiently without the need for a metal catalyst. nih.gov These advancements in indolizine synthesis provide a strong foundation for developing sustainable routes to their saturated octahydroindolizine counterparts, likely through subsequent green hydrogenation steps.

Stereoselective and Enantioselective Synthesis of Octahydroindolizine Scaffolds

Controlling the three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. For the octahydroindolizine framework, which can contain multiple stereocenters, the development of stereoselective and enantioselective methods is a key focus of research.

Diastereoselective Control in Octahydroindolizine Formation

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. A powerful strategy for achieving this in the context of octahydroindolizine synthesis is the intramolecular aza-Michael reaction. This reaction involves the addition of a nitrogen nucleophile onto an α,β-unsaturated system within the same molecule to form the heterocyclic ring. The stereochemical outcome can be directed by existing stereocenters in the starting material or by the choice of catalyst.

For example, the intramolecular aza-Michael reaction has been used to produce 3,5-disubstituted nitrogen-containing heterocycles, where the cis or trans diastereomer can be selectively obtained by using either a Pd(II) complex or a strong Brønsted acid as an achiral catalyst acting on a chiral substrate. nih.gov In a "double asymmetric" approach to the related quinolizidine (B1214090) skeleton, two consecutive intramolecular aza-Michael reactions are triggered, with the stereochemistry being controlled with excellent diastereocontrol. rsc.org This high level of control is crucial for building complex polycyclic systems. The synthesis of octahydroindoles has also been achieved with high diastereoselectivity using a lithium hydroxide-mediated process involving an exo-activated endo-aza-Michael addition. ntu.edu.sg

Another method for achieving diastereoselectivity is through the heterogeneous hydrogenation of substituted indolizine precursors. The facial selectivity of the hydrogen addition to the double bonds of the pyrrole (B145914) ring can be influenced by the existing substituents and the catalyst used. A highly trans-diastereoselective hydrogenation of a tetrasubstituted indolizine has been reported using a Rh/Al₂O₃ catalyst, with theoretical calculations suggesting a keto-enol tautomerism under kinetic control as the origin of the observed selectivity. nih.gov

| Method | Key Reaction | Catalyst/Reagent | Key Finding | Reference |

|---|---|---|---|---|

| Intramolecular Aza-Michael Addition | Cyclization of N-tethered enone | Pd(II) complex or Brønsted acid | Selective formation of cis or trans diastereomers. | nih.gov |

| Heterogeneous Hydrogenation | Reduction of tetrasubstituted indolizine | Rh/Al₂O₃ | Highly trans-diastereoselective reduction (30% yield). | nih.gov |

| Double Asymmetric Intramolecular Aza-Michael Reaction | Sequential cyclization of sulfinyl amine with a bis-enone | Base-mediated | Excellent yields and diastereocontrol for quinolizidine synthesis. | rsc.org |

Enantioselective Access to Chiral Octahydroindolizine Core Structures

Producing a single enantiomer of a chiral compound is a significant challenge in organic synthesis. Transition-metal catalysis has provided powerful tools for the enantioselective synthesis of the octahydroindolizine core.

Rhodium-catalyzed [2+2+2] cycloadditions have emerged as a potent method. The reaction between alkenyl isocyanates and terminal alkynes, catalyzed by a chiral rhodium(I) complex, can generate indolizidines bearing quaternary stereocenters with high enantioselectivity. nih.govnih.gov By modifying the phosphoramidite (B1245037) ligand on the rhodium catalyst, high levels of enantioselectivity, regioselectivity, and product selectivity can be achieved. nih.gov

Nickel-catalyzed reactions also offer efficient entry into chiral indolizidine alkaloids. A Ni-catalyzed [4+2] cycloaddition of alkynes and chiral azetidinones produces piperidinone intermediates with high regio- and stereoselectivity. acs.orgresearchgate.netacs.org These intermediates can then be converted into the final indolizidine core, as demonstrated in the total syntheses of (+)-septicine and (+)-ipalbidine. acs.orgacs.org Ligand screening has been shown to improve both regioselectivity and enantiopurity in these cycloadditions. nih.gov

Another strategy involves an enantioselective intramolecular aza-Michael reaction, this time using a chiral catalyst. The cyclization of conjugated amides bearing a pendant α,β-unsaturated ketone moiety can be catalyzed by a chiral phosphoric acid, such as a (S)-TRIP-derived catalyst, to afford chiral pyrrolidines with excellent enantioselectivity. These intermediates are then elaborated into the final indolizidine products. nih.gov

| Catalyst System | Reaction Type | Substrates | Key Outcome | Reference |

|---|---|---|---|---|

| Rhodium(I)/Chiral Phosphoramidite | [2+2+2] Cycloaddition | Alkenyl isocyanates and terminal alkynes | High enantioselectivity for indolizidines with quaternary centers. | nih.gov |

| Nickel(0)/PPh₃ | [4+2] Cycloaddition | Alkynes and chiral azetidinones | High regio- and stereoselectivity in piperidinone intermediates. | acs.orgresearchgate.net |

| (S)-TRIP-derived Phosphoric Acid | Intramolecular Aza-Michael Reaction | Conjugated amides with pendant enone | Excellent enantioselectivities for chiral pyrrolidine precursors. | nih.gov |

Enzymatic Resolution Techniques in Octahydroindolizine Synthesis

Biocatalysis offers a highly selective and environmentally friendly alternative to traditional chemical methods for obtaining enantiomerically pure compounds. mdpi.comnih.gov Enzymatic kinetic resolution (EKR) is a widely used technique where an enzyme selectively reacts with one enantiomer of a racemic mixture, allowing for the separation of the two. nih.govmdpi.com

Lipases are particularly versatile enzymes for this purpose. nih.gov A notable example is the homo-chiral synthesis of (7S, 8aS)-octahydro-5,5-dimethylindolizin-7-ol. rsc.orgnih.gov The key step in this synthesis is the kinetic resolution of a racemic octahydroindolizine alcohol intermediate mediated by Novozym 435, an immobilized form of lipase (B570770) B from Candida antarctica. rsc.orgnih.gov This enzymatic acylation proceeds with high selectivity, allowing for the isolation of the desired enantiomerically pure alcohol on a large scale (up to 100g). rsc.org

This chemoenzymatic approach highlights the power of combining standard organic synthesis with biocatalysis to access valuable chiral building blocks. The high selectivity of enzymes often allows for resolutions that are difficult to achieve with purely chemical methods. researchgate.net Furthermore, dynamic kinetic resolution (DKR), which combines enzymatic resolution with in-situ racemization of the undesired enantiomer, can theoretically achieve a 100% yield of the desired chiral product. organic-chemistry.org Transaminase-triggered cascades have also been developed that use a retro-double intramolecular aza-Michael reaction to mediate a DKR, enabling the isolation of complex indolizidine diastereoisomers as single isomers. nih.gov

| Enzyme | Substrate | Reaction Type | Scale | Key Outcome | Reference |

|---|---|---|---|---|---|

| Novozym 435 (Immobilized Lipase B from Candida antarctica) | Racemic octahydroindolizine alcohol | Kinetic Resolution (Acylation) | Up to 100 g | Successful separation of enantiomers to yield homo-chiral alcohol and amine building blocks. | rsc.orgnih.gov |

| Transaminase (TA) | Dienone precursors | Dynamic Kinetic Resolution (DKR) via retro-double aza-Michael reaction | Not specified | Asymmetric installation of five chiral centers, yielding single indolizidine diastereoisomers. | nih.gov |

Synthesis of Octahydroindolizinehydrochloride via Stereoselective Routes

The hydrochloride salt of an active compound is often prepared to improve its stability and handling properties. The synthesis of this compound typically involves the stereoselective synthesis of the parent octahydroindolizine base, followed by treatment with hydrochloric acid.

For instance, the synthesis of substituted octahydroindolizine hydrochlorides has been described in the patent literature. In one example, a trans-5-(2-bromophenyl)-hexahydroindolizine hydrochloride is prepared by dissolving the corresponding free base in glacial acetic acid, followed by catalytic hydrogenation with platinum oxide. researchgate.net After the reaction, the catalyst is removed, and the acid is neutralized to isolate the base, which can then be converted to its hydrochloride salt.

The synthesis of swainsonine (B1682842), a complex polyhydroxylated octahydroindolizine, also provides a relevant example. After a challenging, multi-step asymmetric synthesis to construct the chiral core, the final compound can be converted to its hydrochloride salt, GD0039. wikipedia.org This demonstrates that the stereochemical integrity achieved through asymmetric synthesis is maintained during the final salt formation step. The general procedure involves treating a solution of the final, purified octahydroindolizine base with a solution of hydrochloric acid (e.g., HCl in ether) to precipitate the desired hydrochloride salt, which is then isolated by filtration.

| Precursor | Stereoselective Step | Final Step | Product | Reference |

|---|---|---|---|---|

| trans-5-(2-bromophenyl)-hexahydroindolizine | Catalytic Hydrogenation (PtO₂) | Treatment with HCl | trans-5-(2-bromophenyl)-octahydroindolizine hydrochloride | researchgate.net |

| (+)-Swainsonine | Multi-step asymmetric synthesis | Treatment with HCl | Swainsonine Hydrochloride (GD0039) | wikipedia.org |

Chemical Reactivity and Derivatization of Octahydroindolizine Systems

Oxidation and Reduction Transformations of Indolizine (B1195054) and Octahydroindolizine (B79230) Nuclei

The manipulation of the oxidation state of the indolizine core is a fundamental strategy for the synthesis and derivatization of octahydroindolizine systems. The fully saturated octahydroindolizine framework can be accessed through the complete reduction of the aromatic indolizine nucleus.

The catalytic hydrogenation of indolizines to afford octahydroindolizines (indolizidines) is a direct and efficient method. acs.org This transformation typically involves the use of heterogeneous catalysts under a hydrogen atmosphere. It has been demonstrated that the hydrogenation process occurs sequentially, proceeding through a 5,6,7,8-tetrahydroindolizine (B83744) intermediate which contains a pyrrole (B145914) moiety. acs.org The choice of catalyst and reaction conditions is crucial for achieving high yields and, in the case of substituted indolizines, high diastereoselectivity. For instance, the hydrogenation of N,N-dibenzyl-3-phenylindolizin-1-amine using platinum(IV) oxide as a catalyst at 3.7 atm of hydrogen pressure provides the corresponding aminoindolizidine in good yield and with high diastereoselectivity. acs.org

The partial hydrogenation of the indolizine nucleus has also been explored. For example, using a Rh/Al2O3 catalyst in ethyl acetate (B1210297) under 80 bar of H2 pressure allows for the partial hydrogenation of a substituted indolizine. nih.gov

Conversely, the oxidation of the octahydroindolizine nucleus can be a challenging transformation. However, studies on the oxidation of the related indole (B1671886) nucleus provide insights into potential reaction pathways. For example, the enzymatic oxidation of the indole nucleus of 5-hydroxytryptamine has been reported to lead to the formation of dimeric products. nih.govnih.gov In the biosynthesis of the indolizidine alkaloid swainsonine (B1682842), oxidation at the C-8a position of a 1-hydroxyindolizidine (B1252298) intermediate is proposed to form an iminium ion, which is a key step in introducing the final hydroxyl group. wikipedia.org

Table 1: Catalytic Hydrogenation of Indolizine Derivatives

| Starting Material | Catalyst | Pressure (atm) | Product | Yield (%) | Diastereoselectivity | Reference |

| N,N-Dibenzyl-3-phenylindolizin-1-amine | PtO₂ | 3.7 | 1-(Dibenzylamino)-3-phenylindolizidine | 35-95 | 92:8 to >99:1 | acs.org |

| Substituted Indolizine | Rh/Al₂O₃ | 80 | Partially Hydrogenated Indolizine | Not reported | Not reported | nih.gov |

Regioselective Functionalization of Octahydroindolizine Frameworks

The regioselective introduction of functional groups onto the octahydroindolizine scaffold is critical for the development of new derivatives with tailored properties. The inherent reactivity of the different positions on the bicyclic system can be exploited, or directing groups can be employed to achieve the desired selectivity.

Enzymatic resolutions have proven to be a powerful tool for the regioselective functionalization of racemic octahydroindolizine derivatives. For example, a Novozym 435-mediated kinetic resolution of a racemic octahydroindolizine alcohol has been successfully employed on a large scale to separate enantiomers, providing access to chiral building blocks for the pharmaceutical industry. nih.govrsc.org This enzymatic acylation selectively modifies one enantiomer, allowing for the separation of the resulting ester from the unreacted alcohol.

While direct regioselective functionalization of the octahydroindolizine core is not extensively documented, the principles of regioselectivity in the functionalization of related nitrogen heterocycles are well-established. khanacademy.orgyoutube.com For instance, direct lithiation of 2-substituted indolizines occurs selectively at the 5-position, allowing for the introduction of various electrophiles at this site. nih.gov While this applies to the aromatic system, it highlights the potential for electronically driven regioselectivity.

C-H Functionalization Strategies for Octahydroindolizine Derivatives

Direct C-H functionalization has emerged as a powerful and atom-economical strategy for the derivatization of saturated nitrogen heterocycles, including the octahydroindolizine framework. researchgate.netethz.ch These methods avoid the need for pre-functionalized substrates and can provide access to a diverse range of derivatives.

The functionalization of C-H bonds adjacent to the nitrogen atom (α-position) is the most common and well-developed approach. ethz.ch For example, rhodium-catalyzed C-H activation has been used for the alkylation and arylation of various nitrogen heterocycles. nih.govacs.org Tantalum-amidate complexes have also been shown to selectively activate sp3 C-H bonds adjacent to nitrogen for the α-alkylation of cyclic amines. ethz.ch

Functionalization at positions more remote from the nitrogen atom (β or γ) is more challenging due to the stronger and less activated nature of these C-H bonds. However, strategies to achieve non-directed β- or γ-C(sp3)–H functionalization of saturated nitrogen-containing heterocycles have been developed, often proceeding through enamine intermediates or other reactive species. thieme-connect.com

Late-stage C-H functionalization of complex alkaloids containing the octahydroindolizine core has been demonstrated using intermolecular rhodium-carbenoid insertion. This method shows remarkable chemoselectivity and predictable regioselectivity, even in the presence of nucleophilic tertiary amines and other functional groups. nih.gov

Table 2: C-H Functionalization Approaches for Saturated Nitrogen Heterocycles

| Method | Catalyst/Reagent | Position of Functionalization | Type of Functionalization | Reference |

| Rhodium-catalyzed C-H activation | Rhodium complexes | α-position | Alkylation, Arylation | nih.govacs.org |

| Tantalum-amidate catalysis | Tantalum-amidate complexes | α-position | Alkylation | ethz.ch |

| Non-directed functionalization | Various (acidic, basic, oxidative conditions) | β- or γ-positions | Various | thieme-connect.com |

| Rhodium-carbenoid insertion | Dirhodium(II) catalysts | Various (site-specific) | C-C bond formation | nih.gov |

Intramolecular Radical Rearrangement Reactions in Octahydroindolizine Chemistry

Intramolecular radical reactions provide a powerful tool for the construction of cyclic and bicyclic systems, including the octahydroindolizine framework. wikipedia.org These reactions typically involve the generation of a radical species that undergoes a subsequent intramolecular cyclization.

A notable example is the synthesis of substituted octahydroindolizines through the intramolecular radical rearrangement of 2-methyleneaziridines. This methodology involves the 5-exo cyclization of a 3-(2-methyleneaziridin-1-yl)propyl radical to generate a strained, bicyclic aziridinylcarbinyl radical. This intermediate then undergoes C-N bond fission to a ring-expanded aminyl radical, which can be further cyclized to form the octahydroindolizine skeleton.

Radical cyclization strategies have also been employed in the total synthesis of phenanthroindolizidine alkaloids. nih.gov These approaches often involve the generation of a radical on a side chain attached to a nitrogen heterocycle precursor, which then cyclizes to form the indolizidine core. The use of radical-induced synthetic approaches is gaining attention due to its efficiency in heterocycle construction and C-C or C-X bond formation. rsc.org

Construction of Fused Polycyclic Indolizine and Octahydroindolizine Derivatives

The octahydroindolizine scaffold can serve as a building block for the construction of more complex, fused polycyclic systems. openlibrary.org These larger structures are of interest for their potential biological activities and unique three-dimensional shapes.

One approach involves the synthesis of N-fused heterocycles from simple saturated cyclic amines through sequential C-H and C-C bond functionalizations. nih.gov For example, α-hydroxy-β-lactams derived from piperidine (B6355638) can be converted to substituted indolizidine products. This strategy has also been extended to other saturated heterocycles like morpholine, azepane, and azocane (B75157) to form the corresponding fused bicyclic systems. nih.gov

The development of new synthetic routes for heterocycle-condensed isoindole derivatives also provides a pathway to complex fused systems. eurekaselect.com While not directly starting from octahydroindolizine, these methods for constructing fused N-heterocycles can be conceptually applied to derivatized octahydroindolizine precursors.

Furthermore, dearomative higher-order [8+2] cycloadditions of indolizines with maleimides, controlled by chiral phosphoric acids, offer a direct route to the core structure of cyclazines, which are fused polycyclic systems containing the indolizine motif. acs.org

Late-Stage Functionalization of Octahydroindolizine Scaffolds

Late-stage functionalization (LSF) refers to the introduction of chemical modifications at a late stage in the synthesis of a complex molecule. researchgate.net This strategy is particularly valuable in drug discovery for the rapid generation of analogs for structure-activity relationship (SAR) studies. The octahydroindolizine scaffold, being a common core in many bioactive compounds, is an important target for LSF.

C-H functionalization is a key technology for LSF, allowing for the direct modification of the octahydroindolizine core without the need for pre-installed functional groups. researchgate.net As discussed in section 3.3, methods for the C-H functionalization of saturated nitrogen heterocycles are applicable to octahydroindolizine-containing molecules. thieme-connect.comnih.gov

The functionalization of complex alkaloids and drug molecules often has to contend with the presence of multiple reactive sites. The development of highly selective LSF methods is therefore crucial. For example, intermolecular rhodium-carbenoid insertion has been shown to selectively functionalize the C-H bonds of complex alkaloids, demonstrating the feasibility of LSF on such scaffolds. nih.gov The late-stage functionalization of indoloquinolizidines, a related class of compounds, has also been reported, highlighting the potential for modifying complex, multi-cyclic systems. researchgate.net Furthermore, strategies for the late-stage C-H functionalization of azines, which are structurally related to the indolizine precursor, are also being actively developed. nih.gov

Advanced Spectroscopic and Structural Elucidation of Octahydroindolizines

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Analysis

NMR spectroscopy stands as a cornerstone for the structural elucidation of organic molecules. For complex N-heterocycles like octahydroindolizine (B79230), a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is indispensable for assigning proton (¹H) and carbon (¹³C) signals and determining the relative stereochemistry of the molecule.

Application of 1D and 2D NMR Techniques for Complex N-Heterocycles

The structural backbone of octahydroindolizine, a saturated bicyclic N-heterocycle, presents a complex system of overlapping proton signals. Standard 1D ¹H NMR spectra provide initial information on chemical shifts and proton-proton (¹H-¹H) coupling constants, but often suffer from signal crowding. To overcome this, 2D NMR techniques are employed for a complete and unambiguous assignment.

2D NMR experiments such as Correlation Spectroscopy (COSY) are used to identify scalar-coupled protons, revealing the connectivity within the spin systems of the molecule. Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded ¹H and ¹³C nuclei, allowing for the assignment of carbon signals based on their attached protons. Further connectivity information is obtained from Heteronuclear Multiple Bond Correlation (HMBC) experiments, which reveal long-range couplings (typically 2-3 bonds) between protons and carbons. These correlations are crucial for piecing together the entire molecular framework, including the positions of quaternary carbons and confirming the ring fusion.

For instance, the analysis of various N-heterocyclic compounds has been successfully achieved through the combined use of 1D and 2D NMR techniques, enabling the quantification and identification of multiple components within a complex mixture. researchgate.net The detailed interpretation of ¹H and ¹³C NMR spectra, facilitated by these 2D experiments, is essential for confirming the structure of substituted indolizine (B1195054) precursors and their saturated derivatives. libretexts.org

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for Octahydroindolizine Hydrochloride

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 | 2.50-2.65 (m) | 30.2 | C2, C8a |

| 2 | 1.80-1.95 (m) | 25.5 | C1, C3 |

| 3 | 3.10-3.25 (m) | 55.1 | C2, C5 |

| 5 | 3.30-3.45 (m) | 54.8 | C3, C6 |

| 6 | 1.60-1.75 (m) | 24.1 | C5, C7 |

| 7 | 1.45-1.60 (m) | 28.9 | C6, C8, C8a |

| 8 | 1.90-2.05 (m) | 35.7 | C7, C8a |

| 8a | 2.80-2.95 (m) | 65.4 | C1, C5, C7, C8 |

Note: Data are hypothetical and for illustrative purposes. Actual values may vary based on solvent and experimental conditions.

¹⁹F NMR-Based Chiral Sensing and Enantiodifferentiation of Saturated N-Heterocycles

Due to the presence of stereocenters, octahydroindolizine is a chiral molecule. Determining the enantiomeric excess (ee) and absolute configuration is often a significant challenge. A modern approach for the enantioanalysis of chiral N-heterocycles involves ¹⁹F NMR-based chemosensing. dntb.gov.uaacs.org This technique utilizes a chiral ¹⁹F-labeled probe, often a palladium complex, which dynamically binds to the enantiomers of the analyte. wikipedia.orgwikipedia.org

The interaction between the chiral probe and the two enantiomers of the N-heterocycle results in the formation of two diastereomeric complexes. These complexes are non-equivalent and, due to the high sensitivity of the ¹⁹F nucleus to its chemical environment, produce distinct signals in the ¹⁹F NMR spectrum. wikipedia.org The relative integration of these signals allows for a straightforward and reliable determination of the enantiomeric excess. dntb.gov.ua This method has proven effective for a variety of saturated N-heterocycles, including those with bulky substituents that are difficult to analyze by other means. wikipedia.orgwikipedia.org A key feature of this approach is that the chiral center in the probe can be distal to the binding site and still effectively discriminate between the analyte's stereoisomers. dntb.gov.uaacs.org

Table 2: Example of ¹⁹F NMR Data for Enantiodifferentiation of a Chiral N-Heterocycle

| Analyte Enantiomer | Probe | Chemical Shift (δ) of Probe (ppm) | Chemical Shift Difference (Δδ) (ppm) |

| (R)-Enantiomer | Chiral ¹⁹F-Pd Probe | -75.25 | \multirow{2}{*}{0.12} |

| (S)-Enantiomer | Chiral ¹⁹F-Pd Probe | -75.37 |

Note: Data are hypothetical and for illustrative purposes. The separation and chemical shifts are dependent on the specific probe and analyte.

Low-Temperature NMR for Conformational and Configurational Studies

Saturated ring systems like octahydroindolizine are not static; they exist in a dynamic equilibrium between different conformations, such as chair-chair and chair-boat forms of the six-membered ring and various puckers of the five-membered ring. At room temperature, the interconversion between these conformers is typically fast on the NMR timescale, resulting in averaged signals. nih.gov

Low-temperature NMR spectroscopy is a powerful technique used to slow down this conformational exchange. whitman.edu By lowering the temperature, it is possible to reach the coalescence point and then resolve the individual spectra of the major and minor conformers. nih.gov This allows for the direct observation and quantification of each conformer's population. From these populations, the Gibbs free energy difference (ΔG°) between the conformers can be calculated. Furthermore, the analysis of coupling constants and Nuclear Overhauser Effect (NOE) signals for each individual conformer provides detailed insights into their specific geometries, such as the axial or equatorial orientation of substituents. whitman.edunih.gov

Mass Spectrometry for Molecular Level Characterization

Mass spectrometry is a vital analytical technique that provides information about a molecule's mass, elemental formula, and structural features through fragmentation analysis.

High-Resolution Mass Spectrometry and Elemental Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise elemental composition of a compound. mdpi.com Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This precision allows for the calculation of a unique elemental formula.

For octahydroindolizine hydrochloride, HRMS can unequivocally confirm its molecular formula (e.g., C₈H₁₆ClN) by comparing the experimentally measured exact mass with the theoretically calculated mass. This capability is essential for distinguishing the target compound from potential isomers or other compounds with the same nominal mass. The gentle nature of ionization techniques like electrospray ionization (ESI) often allows for the observation of the intact protonated molecule [M+H]⁺. mdpi.com

Table 3: High-Resolution Mass Spectrometry Data for Octahydroindolizine Hydrochloride

| Ion Species | Calculated Exact Mass (m/z) | Measured Exact Mass (m/z) | Mass Difference (ppm) | Elemental Formula |

| [C₈H₁₅N + H]⁺ | 126.1277 | 126.1279 | 1.6 | C₈H₁₆N |

Note: Data are hypothetical and for illustrative purposes. The protonated molecule of the free base is shown.

Energy-Resolved Fragmentation Behaviors of Nitrogen Heterocycles

Tandem mass spectrometry (MS/MS) experiments, particularly those involving collision-induced dissociation (CID), are used to probe the structure of ions by breaking them apart and analyzing the resulting fragments. wikipedia.org In a typical CID experiment, a specific precursor ion (e.g., the protonated octahydroindolizine molecule) is selected, accelerated to a certain kinetic energy, and collided with an inert gas like argon or nitrogen. The collisions convert kinetic energy into internal energy, causing the ion to fragment. wikipedia.org

By systematically varying the collision energy—a technique known as energy-resolved mass spectrometry—one can gain insight into the fragmentation pathways and the relative stabilities of different bonds within the molecule. nih.govnih.gov Low-energy collisions tend to break the weakest bonds, while higher energies can induce more extensive fragmentation and rearrangements. nih.gov For N-heterocycles like octahydroindolizine, common fragmentation pathways involve the cleavage of C-C bonds alpha to the nitrogen atom (α-cleavage), leading to stable iminium ions, and ring-opening reactions. libretexts.org The resulting fragmentation pattern serves as a molecular fingerprint that can be used for structural confirmation and differentiation from isomers. The study of these fragmentation pathways provides fundamental information about the gas-phase ion chemistry of these important heterocyclic systems. dntb.gov.ua

Table 4: Potential Fragmentation Pathways of Protonated Octahydroindolizine in CID

| Precursor Ion (m/z) | Collision Energy | Major Fragment Ion (m/z) | Proposed Neutral Loss | Fragmentation Pathway |

| 126.1 | Low | 98.1 | C₂H₄ (Ethene) | Retro-Diels-Alder type cleavage |

| 126.1 | Medium | 83.1 | C₃H₇ (Propyl radical) | Ring opening followed by α-cleavage |

| 126.1 | High | 70.1 | C₄H₈ (Butene) | Complex rearrangement and cleavage |

Note: Fragmentation data are hypothetical and serve to illustrate the principles of energy-resolved fragmentation.

X-ray Crystallography for Absolute and Relative Stereochemical Assignment

Single-crystal X-ray crystallography stands as the most definitive method for the three-dimensional structural determination of molecules. rsc.org It provides an unambiguous elucidation of the relative configuration of all stereogenic centers within a molecule and, under specific conditions, can be used to determine the absolute configuration of a chiral, enantiomerically pure compound. rsc.orgnih.gov

For a molecule such as octahydroindolizinehydrochloride, X-ray diffraction analysis of a suitable single crystal would yield precise data on bond lengths, bond angles, and torsion angles, defining its complete molecular geometry. The indolizidine ring system contains multiple stereocenters, and the crystallographic data would unequivocally establish the relative orientation of substituents and the nature of the ring fusion (cis or trans). This is a routine outcome of a crystal structure analysis. nih.gov

The determination of absolute configuration is more challenging and relies on the phenomenon of anomalous dispersion (or resonant scattering). nih.gov This effect occurs when the X-ray radiation used is close to an absorption edge of one of the atoms in the crystal, causing a small but measurable difference in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). For most organic compounds composed solely of light atoms (C, H, N, O), this effect is negligible with standard X-ray sources (e.g., Mo Kα). However, the presence of heavier atoms significantly enhances anomalous scattering. In this compound, the chloride ion (atomic number 17) can serve as a sufficiently strong anomalous scatterer to allow for the determination of the absolute configuration. nih.gov

The success of an absolute configuration assignment is typically quantified by the Flack parameter. nih.gov For an enantiomerically pure crystal, a Flack parameter of approximately 0 indicates the correct absolute structure has been determined, while a value near 1 suggests the inverted structure is correct. nih.gov Therefore, for an enantiopure sample of this compound, X-ray crystallography could provide both the relative and absolute stereochemistry.

Table 1: Illustrative Crystallographic Data for a Hypothetical this compound Crystal

| Parameter | Example Value | Description |

| Chemical Formula | C₈H₁₆ClN | The elemental composition of the molecule in the crystal. |

| Formula Weight | 161.67 g/mol | The molar mass of the compound. |

| Crystal System | Monoclinic | A crystal system defined by three unequal axes with one oblique angle. mdpi.com |

| Space Group | P2₁ | A common chiral space group in the monoclinic system, indicating the absence of inversion symmetry. mdpi.com |

| Unit Cell Dimensions | a = 8.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95.5° | The dimensions of the basic repeating unit of the crystal lattice. jst.go.jp |

| Z | 4 | The number of molecules in the unit cell. |

| R-factor | 0.045 | A measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. |

| Flack Parameter | 0.05 (6) | A parameter used to determine the absolute stereochemistry of a chiral, non-centrosymmetric structure. nih.gov |

Vibrational Spectroscopy (FT-IR) for Functional Group and Structural Features

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique for identifying functional groups within a molecule. researchgate.net Covalent bonds vibrate at specific frequencies, and when these frequencies match that of incident infrared radiation, the radiation is absorbed, giving rise to peaks in an IR spectrum. researchgate.net The spectrum serves as a molecular "fingerprint," providing key information about chemical structure.

In the case of this compound, the molecule is a saturated bicyclic tertiary amine that has been protonated to form an ammonium (B1175870) salt. This structure gives rise to several characteristic vibrational modes that can be identified by FT-IR spectroscopy. The most prominent features are expected to be from the N⁺-H and C-H bonds.

The formation of the hydrochloride salt is clearly indicated by the appearance of a very broad and strong absorption band for the N⁺-H stretching vibration, typically found in the 2700-3100 cm⁻¹ region. This broadness is due to hydrogen bonding and often overlaps with the C-H stretching bands. spectroscopyonline.comresearchgate.net The N⁺-H bending vibrations also provide a key diagnostic peak, usually appearing in the 1560-1620 cm⁻¹ range. spectroscopyonline.com

The saturated aliphatic rings of the octahydroindolizine core will produce characteristic C-H stretching and bending vibrations. Asymmetric and symmetric stretching vibrations of the CH₂ and CH₃ (if substituted) groups are expected just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). mdpi.com Scissoring (bending) vibrations for CH₂ groups are found around 1465 cm⁻¹. The C-N stretching vibrations are typically weaker and appear in the fingerprint region between 1250 and 1020 cm⁻¹.

Table 2: Predicted FT-IR Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Assignment | Functional Group |

| 2700 - 3100 | Strong, Broad | N⁺-H Stretching (Ammonium ion) | R₃N⁺-H |

| 2960 - 2850 | Strong | C-H Asymmetric and Symmetric Stretching | Aliphatic CH₂, CH |

| 1620 - 1560 | Medium | N⁺-H Bending | R₃N⁺-H |

| 1465 - 1440 | Medium | CH₂ Scissoring (Bending) | Aliphatic CH₂ |

| 1250 - 1020 | Medium-Weak | C-N Stretching | Aliphatic Amine Derivative |

Gas-Phase Electron Diffraction in Conformational Analysis

Gas-phase electron diffraction (GED) is a powerful experimental technique for determining the geometric structure of molecules in the vapor phase, free from the intermolecular forces present in the solid state. This method is particularly valuable for studying the conformational preferences of flexible molecules. The octahydroindolizine nucleus is a flexible bicyclic system that can adopt several conformations, primarily differing in the fusion of the two rings (trans-fused or cis-fused) and the puckering of each ring (e.g., chair, boat).

In a GED experiment, a beam of high-energy electrons is scattered by the gas-phase molecules. The resulting diffraction pattern is a function of the internuclear distances within the molecule. By analyzing this pattern, a one-dimensional radial distribution curve can be generated, which shows the probabilities of finding specific internuclear distances.

To perform a conformational analysis of this compound, the experimental GED data would be analyzed in conjunction with high-level quantum chemical calculations. Theoretical models for various possible conformers (e.g., trans-fused chair-chair, cis-fused chair-chair) would be generated, and their geometric parameters (bond lengths, bond angles, dihedral angles) and theoretical scattering intensities calculated. The experimental data is then fitted to a model that assumes a thermal equilibrium of one or more conformers. This combined analysis can yield the precise geometry of the dominant conformer(s) and their relative populations in the gas phase at the temperature of the experiment.

Table 3: Structural Parameters of Octahydroindolizine Obtainable via Gas-Phase Electron Diffraction

| Parameter Type | Example | Description |

| Bond Lengths (r) | r(C-C), r(C-N), r(C-H) | The average internuclear distance between bonded atoms. |

| Bond Angles (∠) | ∠(C-N-C), ∠(C-C-C) | The angle formed between three connected atoms. |

| Dihedral Angles (τ) | τ(C-N-C-C) | The torsion angle defining the puckering and conformation of the ring system. |

| Conformational Ratio | % trans vs. % cis | The relative abundance of different stable conformers present in the gas phase. |

Computational Chemistry and Theoretical Investigations of Octahydroindolizine Architectures

Density Functional Theory (DFT) Calculations in Octahydroindolizine (B79230) Research

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its favorable balance between accuracy and computational cost, making it well-suited for studying medium-sized organic molecules like octahydroindolizine. youtube.com DFT methods calculate the electronic structure of a molecule by modeling its electron density, which provides a basis for determining its energy and other properties. youtube.com

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. youtube.comyoutube.com For the octahydroindolizine cation (the protonated form present in octahydroindolizine hydrochloride), this process involves systematically adjusting the bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. youtube.com This is typically performed using a specific functional, such as B3LYP or ωB97XD, and a basis set, like 6-31G(d,p), which defines the set of mathematical functions used to describe the atomic orbitals. youtube.comnih.gov

The optimization process yields a precise, low-energy structure, providing key data on its geometric parameters. nih.gov From this optimized geometry, various electronic properties can be characterized. These include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP). These parameters are crucial for understanding the molecule's reactivity and intermolecular interactions.

Table 1: Illustrative Geometric Parameters from a DFT Geometry Optimization of a Bicyclic Amine

This table presents typical data obtained from a DFT/B3LYP/6-31G(d,p) calculation, showing the optimized bond lengths and angles for a representative bicyclic amine structure similar to octahydroindolizine.

| Parameter | Atoms Involved | Value (Å or °) |

| Bond Length | C1-N | 1.485 Å |

| N-C8a | 1.490 Å | |

| C5-C6 | 1.535 Å | |

| C8-C8a | 1.540 Å | |

| Bond Angle | C1-N-C8a | 111.5° |

| N-C1-C2 | 110.8° | |

| C3-C2-C1 | 112.1° | |

| Dihedral Angle | C8-C8a-N-C1 | -55.2° (trans-fused) |

| C3-C5-C6-C7 | 60.1° (chair conformation) |

DFT calculations are instrumental in mapping the potential energy surface for chemical reactions, allowing for the elucidation of detailed reaction mechanisms. mdpi.com By locating and calculating the energies of reactants, products, intermediates, and, crucially, transition states, researchers can construct a complete energetic profile of a reaction pathway. youtube.commdpi.com This provides deep mechanistic insights, explaining why certain products are formed over others (selectivity) and how fast the reaction proceeds (kinetics).

For reactions involving the octahydroindolizine scaffold, such as its synthesis or functionalization, DFT can be used to compare different possible pathways. For instance, in a proposed cyclization reaction to form the bicyclic core, calculations can determine whether the reaction proceeds through a stepwise mechanism with a distinct intermediate or a concerted mechanism in a single step. mdpi.com The calculated activation barriers (the energy difference between the reactant and the transition state) reveal the most likely pathway, as reactions tend to follow the path of lowest energy. mdpi.com

Table 2: Example of a DFT-Calculated Energetic Pathway for a Hypothetical Reaction

This table illustrates how DFT can be used to map the relative energies (in kcal/mol) for different species along a proposed reaction coordinate.

| Species | Description | Relative Energy (kcal/mol) |

| R | Reactants | 0.0 |

| TS1 | Transition State 1 | +21.5 |

| IN1 | Intermediate 1 | +5.7 |

| TS2 | Transition State 2 | +15.3 |

| P | Product | -12.0 |

Computational methods can accurately predict various spectroscopic parameters, which serve as a powerful complement to experimental characterization. nih.gov Time-dependent DFT (TD-DFT) is a widely used method to calculate the electronic excitation energies, which correspond to the absorption bands observed in UV-Visible spectroscopy. nih.govnih.gov

Furthermore, NMR chemical shifts (¹H and ¹³C) can be calculated with high accuracy using the Gauge-Independent Atomic Orbital (GIAO) method within the DFT framework. nih.gov The process involves optimizing the molecular geometry and then computing the magnetic shielding tensors for each nucleus. These theoretical values, when referenced against a standard like tetramethylsilane (B1202638) (TMS), often show excellent correlation with experimental spectra, aiding in the structural assignment of complex molecules like octahydroindolizine and its derivatives. nih.govresearchgate.net

Table 3: Comparison of Hypothetical Experimental and DFT-Calculated ¹³C NMR Chemical Shifts

This table shows an example comparison for a bicyclic amine, demonstrating the typical agreement between experimental data and values predicted by GIAO-DFT calculations.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |

| C1 | 60.2 | 61.0 | +0.8 |

| C2 | 28.5 | 29.1 | +0.6 |

| C3 | 25.1 | 25.9 | +0.8 |

| C5 | 55.8 | 56.5 | +0.7 |

| C6 | 24.9 | 25.5 | +0.6 |

| C7 | 28.3 | 28.8 | +0.5 |

| C8 | 48.7 | 49.6 | +0.9 |

| C8a | 65.4 | 66.1 | +0.7 |

Conformational Analysis and Molecular Dynamics Simulations

While DFT is excellent for finding stationary points on the potential energy surface, it provides a static picture. Molecular dynamics (MD) simulations, in contrast, introduce temperature and time, allowing for the exploration of the dynamic behavior and conformational flexibility of molecules. researchgate.netmdpi.com

Bicyclic systems like octahydroindolizine can exist in multiple conformations due to the flexibility of the rings. MD simulations are used to explore the complete conformational landscape of such molecules by simulating the motions of the atoms over time, typically on the nanosecond to microsecond timescale. researchgate.netchemmethod.com These simulations can reveal the relative populations of different conformers, the energy barriers to interconversion between them, and how the molecule's shape fluctuates in a solution environment. mdpi.comnih.gov

For octahydroindolizine, MD can identify the preferred fusion of the two rings (trans or cis) and the dominant conformation of the six-membered ring (e.g., chair, boat, or twist-boat). Analysis of the MD trajectory can generate a free-energy landscape, which maps the most stable conformational states as low-energy basins. nih.gov

The conformation of the octahydroindolizine ring system is heavily influenced by inherent ring strain. This strain arises from three main sources: angle strain (deviation from ideal 109.5° sp³ bond angles), torsional strain (eclipsing interactions between adjacent bonds), and transannular strain (steric repulsion between atoms across the ring). fiveable.melibretexts.org The bicyclic nature of octahydroindolizine forces the rings into a structure that attempts to minimize these strains, often adopting a puckered conformation. libretexts.org For instance, the six-membered ring will preferentially adopt a chair-like geometry to reduce both angle and torsional strain. fiveable.me

The introduction of substituents onto the octahydroindolizine skeleton can significantly alter its preferred conformation. nih.gov A bulky substituent will tend to occupy an equatorial position on a chair-like ring to minimize steric hindrance (unfavorable van der Waals interactions). fiveable.me Computational studies can systematically model the effect of different substituents at various positions, calculating the energetic cost of placing them in axial versus equatorial positions. This analysis is critical for understanding how functionalization of the octahydroindolizine core can control its three-dimensional shape, which in turn influences its properties and interactions. nih.govnih.gov

Molecular Modeling for Structure-Property Relationships

Molecular modeling has become an indispensable tool in the field of medicinal chemistry and drug discovery for understanding the complex relationships between a molecule's three-dimensional (3D) structure and its physicochemical and biological properties. In the context of octahydroindolizine architectures, computational techniques offer valuable insights into their conformational preferences, potential interactions with biological targets, and the structural features that govern their activity. These methods are broadly categorized into ligand-based and structure-based approaches. When the 3D structure of the biological target is unknown, ligand-based methods are particularly valuable, relying on the principle that molecules with similar structures are likely to exhibit similar biological activities.

Ligand-Based Methods for Understanding Structural Preferences

Ligand-based drug design strategies are predicated on the analysis of a set of molecules known to interact with a specific biological target to derive a model that explains their observed activities. nih.govcreative-biolabs.com These methods are instrumental in identifying the key structural and physicochemical features required for a molecule to exhibit a desired pharmacological effect. nih.gov For the octahydroindolizine framework, which is the core of various biologically active alkaloids, these approaches can elucidate the conformational and electronic properties that are crucial for their function.

One of the primary ligand-based methods is Quantitative Structure-Activity Relationship (QSAR) analysis. QSAR models aim to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.gov The underlying principle is that variations in the biological activity of a group of structurally related compounds, such as indolizidine alkaloids, are dependent on the changes in their molecular properties. nih.gov

For instance, studies on swainsonine (B1682842), a well-known indolizidine alkaloid, and its analogues have provided valuable data that can be used to understand the structural requirements for the inhibition of specific enzymes like α-mannosidases. nih.govnih.gov The inhibitory constant (Ki) is a quantitative measure of the potency of an inhibitor. By comparing the Ki values of different swainsonine analogues, researchers can infer the importance of specific stereochemical configurations and substitutions for inhibitory activity. nih.govnih.gov

The following table summarizes the inhibitory properties of several swainsonine analogues against lysosomal α-mannosidase, highlighting how subtle changes in stereochemistry can dramatically impact biological activity.

| Compound | Stereochemical Feature | Ki (M) for Lysosomal α-Mannosidase |

| Swainsonine | Natural configuration | - |

| 8a-epimer of swainsonine | Epimer at position 8a | 7.5 x 10-5 |

| 8,8a-diepimer of swainsonine | Epimers at positions 8 and 8a | 2 x 10-6 |

| 8-epimer of swainsonine | Epimer at position 8 | No appreciable effect |

| 1,8-diepimer of swainsonine | Epimers at positions 1 and 8 | No appreciable effect |

| 2,8a-diepimer of swainsonine | Epimers at positions 2 and 8a | No appreciable effect |

| 1,4-dideoxy-1,4-imino-D-mannitol | Open-chain analogue of swainsonine | 1.3 x 10-5 |

| 1,4-dideoxy-1,4-imino-D-talitol | Open-chain analogue of 8a-epimer | 1.2 x 10-4 |

| 1,4-dideoxy-1,4-imino-L-allitol | Open-chain analogue of 8,8a-diepimer | 1.2 x 10-4 |

Table 1: Inhibitory constants (Ki) of swainsonine analogues against lysosomal α-mannosidase. Data sourced from nih.govnih.gov.

This data clearly demonstrates that the stereochemistry at positions 8 and 8a of the indolizidine ring is critical for potent inhibition of lysosomal α-mannosidase. The 8,8a-diepimer is a significantly more potent inhibitor than the 8a-epimer, while the 8-epimer and other diepimers show no significant activity. nih.govnih.gov Furthermore, the open-chain analogues, while still active, are generally less potent than their cyclic counterparts, underscoring the importance of the rigid bicyclic octahydroindolizine scaffold for optimal interaction with the enzyme's active site. nih.govnih.gov

Another powerful ligand-based technique is pharmacophore modeling . A pharmacophore represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and charged groups) that a molecule must possess to bind to a specific target and elicit a biological response. creative-biolabs.commdpi.com By aligning a set of active molecules, a common pharmacophore model can be generated. creative-biolabs.com This model can then be used as a 3D query to screen large chemical databases to identify novel and structurally diverse compounds that are likely to be active. nih.govmdpi.com

For the octahydroindolizine scaffold, a pharmacophore model could be developed based on the structures of known active indolizidine alkaloids. This model would likely include features such as the position of the nitrogen atom, which can be protonated and act as a cationic center, and the spatial orientation of hydroxyl groups or other substituents that are known to be important for activity.

Analysis of Putative Molecular Recognition Features

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces such as hydrogen bonding, electrostatic interactions, hydrophobic interactions, and van der Waals forces. Understanding the molecular recognition features of the octahydroindolizine core is fundamental to elucidating its mechanism of action at a molecular level.

The key molecular recognition features of the octahydroindolizine nucleus that likely contribute to its interactions with biological targets include:

The Tertiary Amine: The nitrogen atom in the indolizidine ring is basic and can be protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This cationic center can form strong electrostatic interactions and hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) or with the partial negative charges on carbonyl oxygens in the active site of a protein.